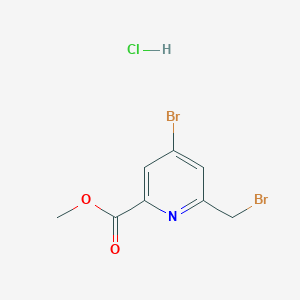![molecular formula C37H47ClN2O10S2 B13728443 3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride” is a complex organic molecule that features multiple functional groups and a benzothiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the penta-2,4-dienylidene group: This step involves the use of a Wittig reaction or similar methodology to introduce the conjugated diene system.
Attachment of the ethoxyethoxyethoxyethyl chain: This can be done through etherification reactions using appropriate alkyl halides and base catalysts.
Final functionalization: The carboxyethoxy group and chloride ion are introduced in the final steps, often through esterification and ion exchange reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole core and ethoxy chains can be oxidized under strong oxidizing conditions.
Reduction: The conjugated diene system can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules and materials.
Biology: As a fluorescent probe or marker due to its benzothiazole core.
Medicine: Potential use as a therapeutic agent or diagnostic tool.
Industry: Use in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride
- 5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene chloride
Uniqueness
The unique combination of functional groups and the specific arrangement of the benzothiazole core and conjugated diene system make this compound distinct. Its specific properties and reactivity profile set it apart from similar compounds, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C37H47ClN2O10S2 |
|---|---|
Poids moléculaire |
779.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C37H46N2O10S2.ClH/c40-36(41)14-18-44-22-26-48-28-24-46-20-16-38-30-8-4-6-10-32(30)50-34(38)12-2-1-3-13-35-39(31-9-5-7-11-33(31)51-35)17-21-47-25-29-49-27-23-45-19-15-37(42)43;/h1-13H,14-29H2,(H-,40,41,42,43);1H |
Clé InChI |
WBZANWPVNZPRHP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N(/C(=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)/S2)CCOCCOCCOCCC(=O)O.[Cl-] |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)S2)CCOCCOCCOCCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)
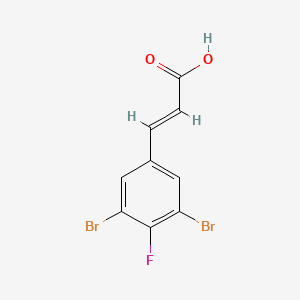
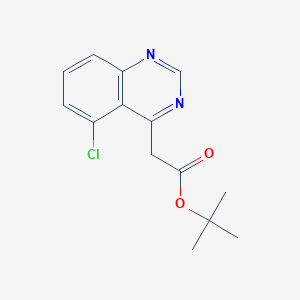

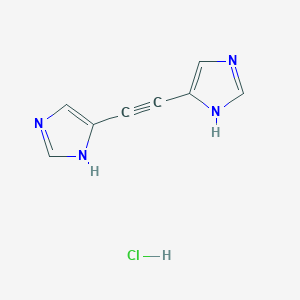
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
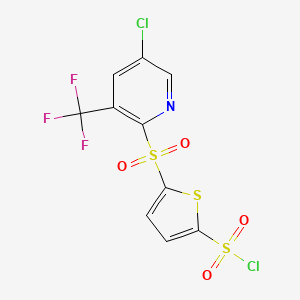
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
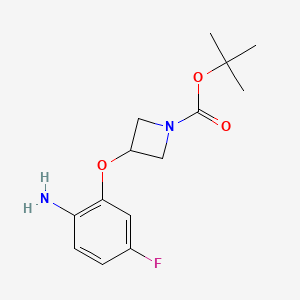
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)

![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)

